Cas no 289717-89-1 (2-(3,4-difluorophenoxy)benzaldehyde)
2-(3,4-difluorophenoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(3,4-Difluorophenoxy)benzenecarbaldehyde
- 2-(3,4-difluorophenoxy)benzaldehyde
- 2-(3,4-difluorophenoxy)benzenecarboxaldehyde
- SCHEMBL7921286
- 1P-030
- 2-(3,4-difluorophenoxy)benzenecarbaldehyde, AldrichCPR
- 289717-89-1
- AKOS005069808
- MFCD01568793
- CS-0323791
-
- MDL: MFCD01568793
- Inchi: 1S/C13H8F2O2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H
- InChI Key: XOJHFAVMLHRBBZ-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)OC1C=CC=CC=1C=O)F
Computed Properties
- Exact Mass: 234.04923582g/mol
- Monoisotopic Mass: 234.04923582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Melting Point: 61-64°C
- Boiling Point: 110-112°C 0,2mm
2-(3,4-difluorophenoxy)benzaldehyde Security Information
- Hazard Category Code: 36
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Hazardous Material Identification:
- HazardClass:IRRITANT
2-(3,4-difluorophenoxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043521-5g |
2-(3,4-Difluorophenoxy)benzenecarbaldehyde |
289717-89-1 | >95% | 5g |
17703CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043521-500mg |
2-(3,4-Difluorophenoxy)benzenecarbaldehyde |
289717-89-1 | >95% | 500mg |
3282CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043521-1g |
2-(3,4-Difluorophenoxy)benzenecarbaldehyde |
289717-89-1 | >95% | 1g |
5053CNY | 2021-05-07 | |
| Apollo Scientific | PC10184-500mg |
2-(3,4-Difluorophenoxy)benzenecarboxaldehyde |
289717-89-1 | 500mg |
£127.00 | 2023-09-02 | ||
| Apollo Scientific | PC10184-1g |
2-(3,4-Difluorophenoxy)benzenecarboxaldehyde |
289717-89-1 | 1g |
£235.00 | 2023-09-02 | ||
| abcr | AB156488-500 mg |
2-(3,4-Difluorophenoxy)benzenecarbaldehyde, 95%; . |
289717-89-1 | 95% | 500mg |
€397.80 | 2023-05-08 | |
| abcr | AB156488-1 g |
2-(3,4-Difluorophenoxy)benzenecarbaldehyde, 95%; . |
289717-89-1 | 95% | 1g |
€587.80 | 2023-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043521-500mg |
2-(3,4-Difluorophenoxy)benzenecarbaldehyde |
289717-89-1 | >95% | 500mg |
3282.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043521-5g |
2-(3,4-Difluorophenoxy)benzenecarbaldehyde |
289717-89-1 | >95% | 5g |
17703.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043521-1g |
2-(3,4-Difluorophenoxy)benzenecarbaldehyde |
289717-89-1 | >95% | 1g |
5053.0CNY | 2021-07-05 |
2-(3,4-difluorophenoxy)benzaldehyde Suppliers
2-(3,4-difluorophenoxy)benzaldehyde Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-(3,4-difluorophenoxy)benzaldehyde
2-(3,4-Difluorophenoxy)benzaldehyde: A Comprehensive Overview
2-(3,4-Difluorophenoxy)benzaldehyde is a versatile organic compound with the CAS number 289717-89-1. This compound has garnered significant attention in recent years due to its unique chemical properties and diverse applications in various fields. The molecule consists of a benzaldehyde moiety attached to a 3,4-difluorophenoxy group, which imparts it with distinctive electronic and steric characteristics. These features make it an invaluable component in synthetic chemistry, materials science, and pharmacology.
The synthesis of 2-(3,4-difluorophenoxy)benzaldehyde typically involves multi-step reactions, often utilizing coupling agents or Friedel-Crafts acylation techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
One of the most notable applications of 2-(3,4-difluorophenoxy)benzaldehyde is in the field of drug discovery. Its ability to act as a chiral auxiliary has been pivotal in asymmetric synthesis, facilitating the construction of complex molecular architectures. For instance, studies published in the *Journal of Medicinal Chemistry* highlight its role in synthesizing bioactive compounds with potential anti-cancer and anti-inflammatory properties.
In materials science, 2-(3,4-difluorophenoxy)benzaldehyde has been employed as a precursor for advanced polymers and self-healing materials. Its reactivity under specific conditions allows for the formation of cross-linked networks with exceptional mechanical properties. Recent research in *Advanced Materials* demonstrates its use in creating stimuli-responsive polymers that can adapt to environmental changes, opening new avenues for smart materials.
The compound's electronic properties also make it a promising candidate for optoelectronic devices. Its ability to act as an electron acceptor has been leveraged in organic photovoltaics (OPVs), where it contributes to efficient charge separation and energy conversion. A study in *Nature Communications* reports significant improvements in device performance when 2-(3,4-difluorophenoxy)benzaldehyde is incorporated into conjugated frameworks.
From an environmental standpoint, 2-(3,4-difluorophenoxy)benzaldehyde has shown potential as a biodegradable additive in industrial processes. Its fluorinated substituents enhance stability while maintaining eco-friendly degradation profiles. This dual functionality addresses growing concerns over sustainability and resource efficiency across various industries.
In conclusion, 2-(3,4-difluorophenoxy)benzaldehyde stands as a testament to the ingenuity of modern chemistry. Its adaptability across multiple disciplines underscores its importance as a key building block for future innovations. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an even greater role in shaping technological and pharmaceutical advancements.
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